Methyl perfluorotridecanoate

Description

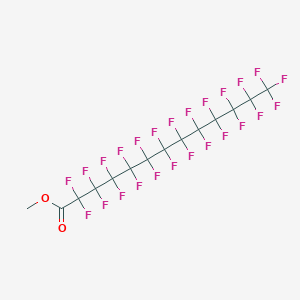

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-pentacosafluorotridecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H3F25O2/c1-41-2(40)3(15,16)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)11(31,32)12(33,34)13(35,36)14(37,38)39/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVGSSHSKHYZGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H3F25O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50895761 | |

| Record name | Methyl perfluorotridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185230-63-1 | |

| Record name | Methyl perfluorotridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Advanced Chemical Methodologies

Synthetic Routes to Methyl perfluorotridecanoate

The synthesis of this compound primarily involves the esterification of its corresponding carboxylic acid, perfluorotridecanoic acid (PFTriDA). Various methods have been developed to achieve this transformation, ranging from classical acid-catalyzed approaches to the use of modern, highly efficient catalytic systems.

Esterification Approaches for Perfluorinated Carboxylic Acids

Fischer-Speier Esterification: The most fundamental method for producing this compound is the Fischer-Speier esterification. wikipedia.orgscienceinfo.com This reaction involves heating perfluorotridecanoic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgwvu.edu The mechanism begins with the protonation of the carboxylic acid's carbonyl group by the catalyst, which enhances the electrophilicity of the carbonyl carbon. scienceinfo.comnumberanalytics.com The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon. scienceinfo.com The reaction is a chemical equilibrium, and to drive it towards the formation of the ester, it is common to use a large excess of the alcohol or to remove the water byproduct as it forms. wikipedia.orgwvu.edu The highly electron-withdrawing nature of the perfluoroalkyl chain in PFTriDA increases the acidity of the carboxylic group, which can influence reaction kinetics. nih.gov It is noteworthy that while acid catalysis promotes esterification, the presence of a base, such as sodium hydroxide, in a methanol solution of PFTriDA is known to prevent the reaction. zeptometrix.com

In Situ Catalyst Generation: A convenient variation of acid-catalyzed esterification employs reagents that generate the acid catalyst in situ, simplifying handling and reaction setup. A prominent example is the use of trimethylchlorosilane (TMSCl) with methanol. nih.govnih.gov When TMSCl reacts with methanol, it produces hydrochloric acid (HCl), which then serves as the catalyst for the esterification. unirioja.es This method is known for its mild reaction conditions, often proceeding efficiently at room temperature, and offers a straightforward workup procedure, making it an advantageous alternative to using strong, corrosive acids directly. nih.govresearchgate.netresearchgate.net

| Method | Catalyst | Key Features | Primary Alcohol | Typical Conditions |

|---|---|---|---|---|

| Fischer-Speier Esterification | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (TsOH) | Classic, reversible equilibrium reaction. wikipedia.org Requires excess alcohol or water removal to maximize yield. wvu.edu | Methanol | Refluxing mixture at 60–110 °C for 1-10 hours. wikipedia.org |

| In Situ Catalyst Generation | Trimethylchlorosilane (TMSCl) | Generates HCl catalyst in situ from TMSCl and methanol. unirioja.es Known for mild conditions and simple workup. nih.gov | Methanol | Stirring at room temperature. nih.gov |

Emerging Catalytic Systems for Perfluorinated Ester Synthesis

Research into more efficient and selective catalysts for esterification has led to the development of several novel systems applicable to the synthesis of perfluorinated esters.

Heterogeneous Solid Acid Catalysts: To overcome issues with catalyst separation and recycling associated with homogeneous catalysts like sulfuric acid, heterogeneous solid catalysts have been developed. Perfluorinated sulfonate resins, such as Nafion™ and Aquivion®, have shown notable activity in esterification reactions. beilstein-journals.orgresearchgate.net These polymer-based materials possess superacidic sites that effectively catalyze the reaction. scispace.comcsic.es Another class of heterogeneous catalysts includes metal-organic frameworks (MOFs), such as UiO-66-NH₂, which have been successfully used for the methyl esterification of fluorinated aromatic carboxylic acids. nih.govrsc.orgresearchgate.net The amino groups in the MOF structure are believed to assist in activating the alcohol, enhancing catalytic activity. nih.gov

Advanced Metal-Based Catalysis: Recent advancements in organometallic chemistry have introduced novel catalytic pathways. For instance, silver-catalyzed systems have been developed for the synthesis of α-fluorinated aryl esters. acs.orgacs.org While the substrates are different, these methods demonstrate the potential of silver(I) catalysts to facilitate the formation of ester bonds in fluorinated molecules under mild conditions, often involving high-valent aryl silver intermediates. acs.orgbeilstein-journals.orgtsukuba.ac.jp Such catalytic systems represent a frontier in creating challenging C-O bonds in complex fluorinated compounds. rsc.org

Innovations in Fluorination Techniques Relevant to Perfluorinated Ester Production

The synthesis of this compound is fundamentally dependent on the availability of its perfluorinated C13 backbone. Innovations in fluorination technology are crucial for producing the perfluorocarboxylic acid precursor.

Electrochemical Fluorination (ECF) and its Derivatives

Electrochemical fluorination (ECF) is a cornerstone industrial process for producing perfluorinated organic compounds, including the perfluorotridecanoyl fluoride (B91410) precursor to PFTriDA. This electrosynthesis method replaces all carbon-hydrogen bonds in an organic starting material with carbon-fluorine bonds.

Phillips Petroleum Process (CAVE): An alternative method is the Phillips process, also known as Carbon Anode Vapor Phase Electrochemical Fluorination (CAVE). This technique is typically used for more volatile starting materials and employs porous graphite (B72142) anodes in a molten salt medium of potassium fluoride in hydrogen fluoride (KHF₂).

| Process | Anode Material | Electrolyte/Fluorine Source | Key Characteristics |

|---|---|---|---|

| Simons Process | Nickel | Anhydrous Hydrogen Fluoride (HF) | Versatile for producing perfluorinated acids, amines, and ethers. Operates at ~5-6 V. |

| Phillips Petroleum Process (CAVE) | Porous Graphite | Molten Potassium Fluoride in Hydrogen Fluoride (KHF₂) | Suited for volatile hydrocarbon precursors. |

Polymerization and Oligomerization Methods for Perfluorinated Backbones

Building the long perfluorinated carbon chain can also be achieved through controlled polymerization or oligomerization of smaller fluorinated monomers.

Telomerization: A major industrial route for creating perfluoroalkyl chains of specific lengths is the telomerization of tetrafluoroethylene (B6358150) (TFE). researchgate.net In this process, a "telogen," such as perfluoroethyl iodide (C₂F₅I), reacts with multiple units of a "taxogen," TFE, in a free-radical chain reaction. googleapis.comtaylorandfrancis.com This yields a mixture of longer-chain perfluoroalkyl iodides, C₂F₅(CF₂CF₂)ₙI. researchgate.net By controlling the reaction conditions and reactant ratios, the distribution of chain lengths can be influenced to favor the desired C12 iodide, which can then be converted to the corresponding carboxylic acid. google.com This method is crucial for producing linear perfluoroalkyl chains. researchgate.netwipo.int

Anionic Polymerization: Another advanced method is the anionic ring-opening polymerization of cyclic fluorinated monomers like hexafluoropropylene oxide (HFPO). researchgate.netresearchgate.netacs.org Using initiators such as cesium or potassium fluoride, HFPO can be polymerized to form poly(HFPO), a perfluoropolyether. google.comgoogle.com By carefully controlling the polymerization conditions, the molecular weight and chain length can be managed to produce oligomers in the desired range, which possess a terminal acyl fluoride group that can be converted into a carboxylic acid and subsequently esterified. researchgate.net

Environmental Fate and Transport Dynamics

Environmental Distribution and Occurrence Mechanisms of Methyl perfluorotridecanoate and Related Perfluorinated Esters

The distribution of this compound and similar perfluorinated esters in the environment is a complex process driven by various transport mechanisms across different environmental compartments.

Volatile and semi-volatile PFAS, including potentially some perfluorinated esters or their precursors, can undergo long-range atmospheric transport. mdpi.comyoutube.comnih.gov This transport is a significant pathway for the contamination of remote environments, far from direct industrial sources. youtube.com Shorter-chain PFAS are generally more volatile and soluble in water, facilitating their atmospheric migration. mdpi.com In contrast, long-chain compounds like this compound are expected to have lower volatility and a greater tendency to adsorb to particulate matter. mdpi.com

Atmospheric degradation of volatile precursor compounds, such as fluorotelomer alcohols, can lead to the formation of perfluorocarboxylic acids (PFCAs) in the atmosphere. youtube.com While the atmospheric lifetime of some perfluorinated ketones has been estimated to be on the order of days, their impact on the atmospheric burden of fluorinated acids is considered minor. nih.gov The deposition of these compounds, through both wet (precipitation) and dry deposition, leads to their accumulation in terrestrial and aquatic ecosystems. itrcweb.orgny.gov

Key Atmospheric Transport and Deposition Mechanisms for Perfluorinated Compounds:

| Mechanism | Description | Relevance for Long-Chain Perfluorinated Esters |

| Long-Range Transport | Movement of compounds over vast distances in the atmosphere, often facilitated by wind patterns. | High, particularly for volatile precursors that can degrade to form persistent compounds. |

| Adsorption to Particulates | Attachment of less volatile compounds to atmospheric particles (aerosols). | High, as longer-chain compounds have a greater affinity for particulate matter. |

| Wet Deposition | Removal of atmospheric compounds by precipitation (rain, snow, etc.). | A primary pathway for the transfer of these compounds from the atmosphere to terrestrial and aquatic surfaces. |

| Dry Deposition | Gravitational settling of particulate-bound compounds or direct uptake by surfaces. | A continuous process contributing to the overall deposition flux. |

Once deposited from the atmosphere or released directly into the environment, this compound and related esters will partition between water, soil, and sediment. Due to their hydrophobic and lipophobic nature, long-chain PFAS tend to associate with organic carbon in soil and sediment. ny.gov Their mobility in soil and potential to leach into groundwater is influenced by factors such as soil composition, pH, and the presence of co-contaminants. itrcweb.org

In aquatic systems, these compounds can be found in both the water column and sediments. Their surfactant properties can lead to accumulation at air-water interfaces. itrcweb.org The persistence of the carbon-fluorine bond makes them resistant to natural degradation processes, leading to their long-term presence in these environmental compartments. nih.gov

The movement of this compound and other perfluorinated esters between different environmental compartments is a continuous process. Volatilization from water or soil surfaces can re-introduce these compounds into the atmosphere. mdpi.com Conversely, atmospheric deposition acts as a continuous source to terrestrial and aquatic systems. itrcweb.org The partitioning behavior of these compounds, governed by their chemical properties, dictates their distribution and potential for bioaccumulation in various environmental niches. ny.gov

Transformation and Degradation Processes in Diverse Environmental Compartments

The transformation and degradation of perfluorinated compounds are critical processes that determine their ultimate fate in the environment. While perfluoroalkyl acids (PFAAs) are notoriously persistent, some precursor compounds, including certain esters, can undergo transformation.

Biotic transformation, mediated by microorganisms, is a potential pathway for the degradation of some polyfluorinated compounds. mcgill.ca The presence of non-fluorinated functional groups in precursor molecules can provide a point of attack for microbial enzymes. mdpi.com

The microbial degradation of PFAS is a slow process, with degradation rates highly dependent on the specific compound, the microbial community present, and the environmental conditions (aerobic vs. anaerobic). mcgill.caescholarship.org

Aerobic Degradation: Under aerobic conditions, the initial step in the degradation of some precursor compounds, such as fluorotelomer alcohols (FTOHs), often involves oxidation. researchgate.net This can lead to the formation of various intermediate products, including PFCAs. turi.org While studies on the aerobic degradation of perfluorinated esters are scarce, it is plausible that hydrolysis of the ester bond could be an initial step, followed by further degradation of the resulting alcohol and carboxylic acid.

Anaerobic Degradation: Anaerobic conditions can also support the microbial transformation of certain PFAS. escholarship.orgacs.org Reductive defluorination, where a fluorine atom is replaced by a hydrogen atom, has been observed for some unsaturated per- and polyfluorinated carboxylic acids. escholarship.orgacs.orgacs.org For some chlorinated polyfluoroalkylether substances, biotransformation has been observed to occur only under anaerobic conditions. chemrxiv.org The potential for anaerobic degradation of this compound would likely depend on the ability of microbial communities to cleave the ester linkage and subsequently attack the perfluorinated chain, a process that is considered to be very challenging due to the strength of the C-F bond. mdpi.comnih.gov

Reported Microbial Degradation of PFAS Precursors:

| Compound Class | Condition | Key Findings |

| Fluorotelomer Alcohols (FTOHs) | Aerobic | Biotransformation to PFCAs and other intermediates. mcgill.caresearchgate.net |

| Unsaturated Per- and Polyfluorinated Carboxylic Acids | Anaerobic | Reductive defluorination and hydrogenation observed. escholarship.orgacs.orgacs.org |

| Chlorinated Polyfluoroalkylether Substances | Anaerobic | Biotransformation via dechlorination and other pathways. chemrxiv.org |

Abiotic Transformation Processes

Photolytic degradation is a potential abiotic transformation pathway for some perfluorinated compounds. Direct photolysis, particularly at shorter wavelengths like 222 nm, has been shown to be effective in degrading certain PFAS, especially perfluorocarboxylic acids (PFCAs). acs.orgnih.govacs.org The process often involves decarboxylation as a crucial step, leading to the formation of shorter-chain PFCAs. acs.org For example, the photolysis of PFOA can generate shorter-chain PFCAs such as PFHpA, PFHxA, PFPeA, and PFBA. acs.orgnih.gov

However, the effectiveness of photolysis is highly dependent on the specific compound's structure and the environmental conditions. acs.orgnih.govacs.org Factors such as the molar absorption coefficient and quantum yield of the molecule at environmentally relevant wavelengths play a significant role. acs.orgnih.gov While some studies have shown enhanced photolysis of PFCAs under specific laboratory conditions, the relevance of these pathways for compounds like this compound under natural sunlight is less clear and requires further investigation. The photolytic degradation of other perfluorinated compounds, such as perfluoro-2-methyl-3-pentanone, has been estimated to have an atmospheric lifetime of 4-14 days, suggesting that photolysis can be a relevant environmental fate for some fluorinated substances. nih.govresearchgate.net

The ester linkage in this compound is susceptible to hydrolytic cleavage in aqueous environments. Hydrolysis can be a significant abiotic degradation pathway for certain perfluorinated compounds containing ester functionalities. core.ac.ukresearchgate.net The rate of hydrolysis is influenced by factors such as pH and temperature. core.ac.ukresearchgate.net

Studies on partially fluorinated esters have shown that the rate of hydrolysis increases with the number of fluorine atoms in the ester moiety. nih.gov For some perfluorinated telomer acrylates, hydrolysis can be rapid under certain environmental conditions, with half-lives as low as several days in some landfills. researchgate.net The hydrolysis of these ester-containing precursors can contribute to the environmental loading of fluorotelomer alcohols (FTOHs) and subsequently PFCAs. researchgate.net

However, the hydrolytic stability of different perfluorinated esters can vary significantly. While some esters may hydrolyze relatively quickly, others are more resistant. For example, perfluoroalkyl sulfonamides are generally considered unlikely to undergo significant abiotic hydrolysis under environmentally relevant conditions. core.ac.ukresearchgate.net The specific rate of hydrolytic cleavage for this compound would require experimental determination under various environmental conditions to fully assess its importance as a degradation pathway.

Environmental Persistence Assessment Methodologies for Perfluorinated Compounds

The high persistence of many perfluorinated compounds in the environment necessitates robust assessment methodologies to evaluate their potential for long-term environmental impact. rsc.orgnih.gov

Evaluation of Persistence under Environmentally Relevant Conditions and Complex Matrices

This compound is a member of the broad class of per- and polyfluoroalkyl substances (PFAS). As a precursor substance, its environmental fate is intrinsically linked to its transformation into its corresponding perfluoroalkyl carboxylic acid (PFCA), perfluorotridecanoic acid (PFTrDA). The persistence of PFAS, including long-chain PFCAs like PFTrDA, is a defining characteristic. This high level of persistence is attributed to the exceptional strength of the carbon-fluorine (C-F) bond, which makes these compounds resistant to degradation under typical environmental conditions uri.edu.

Perfluoroalkyl acids (PFAAs), the class of compounds that includes PFTrDA, are not known to readily degrade in the environment ny.govitrcweb.org. While precursor compounds containing carbon-hydrogen or carbon-oxygen bonds can undergo biotic and abiotic transformations, these processes often lead to the formation of terminal PFAAs which are highly recalcitrant itrcweb.org. Therefore, in complex environmental matrices such as soil, sediment, and water, this compound is expected to eventually transform into the more stable and persistent PFTrDA.

The behavior of these compounds in the environment is also governed by partitioning processes. Long-chain PFCAs tend to associate with the organic carbon fraction in soil and sediment ny.gov. This interaction influences their mobility and distribution. In aquatic systems, they can partition to sediment from the water column. In soil, this partitioning can limit their leaching into groundwater, although this process is highly dependent on site-specific soil properties itrcweb.orgnih.gov.

Table 1: Persistence Characteristics of Long-Chain Perfluoroalkyl Carboxylic Acids (PFCAs)

| Characteristic | Description | Relevance to this compound (as PFTrDA) |

| Chemical Stability | High resistance to chemical, thermal, and biological degradation due to strong C-F bonds uri.edu. | The perfluorinated alkyl chain is exceptionally stable, leading to high persistence in the environment. |

| Transformation | Precursor compounds can transform into terminal PFAAs itrcweb.org. | This compound is expected to transform into the highly persistent perfluorotridecanoic acid (PFTrDA). |

| Partitioning | Tendency to sorb to organic matter in soil and sediment ny.govnih.gov. | PFTrDA is likely to be found associated with solid matrices, affecting its transport and bioavailability. |

| Environmental Half-life | Not known to degrade under ambient environmental conditions, leading to extremely long half-lives ny.govitrcweb.org. | Considered essentially non-degradable, leading to long-term environmental presence. |

Ecological Uptake and Bioaccumulation Potential (General Principles)

The bioaccumulation of PFAS in organisms is a significant environmental concern due to their persistence and potential for trophic transfer researchgate.netnih.gov. This compound, through its transformation product PFTrDA, exhibits a high potential for ecological uptake and bioaccumulation. A key principle of PFAS bioaccumulation is that it is strongly influenced by the length of the perfluorinated carbon chain; generally, the potential for bioaccumulation increases with chain length nih.gov.

Unlike many other persistent organic pollutants that accumulate in fatty tissues, long-chain PFAS primarily bind to proteins in various tissues, such as the liver, plasma, and muscle uri.eduresearchgate.net. This characteristic dictates their distribution within an organism.

Research has highlighted the significant bioaccumulation potential of long-chain PFCAs. For instance, a study identified a high biota-sediment accumulation factor (BSAF) of approximately 92 for perfluorotridecanoate (C13), demonstrating its strong tendency to accumulate in organisms relative to sediment concentrations researchgate.net. This value is considerably higher than those observed for shorter-chain PFCAs, underscoring the importance of chain length in the bioaccumulation process.

Mechanisms of Uptake into Aquatic Organisms and Terrestrial Plants

The entry of this compound and its transformation product, PFTrDA, into organisms occurs through various mechanisms depending on the environmental medium and the type of organism.

Aquatic Organisms: In aquatic environments, organisms can take up PFAS directly from the surrounding water (bioconcentration) and through the consumption of contaminated food (biomagnification). Uptake from water typically occurs across respiratory surfaces like gills.

Terrestrial Plants: For terrestrial plants, the primary route of PFAS uptake is from the soil through the root system nih.gov. The specific mechanisms within the plant are complex and can involve both passive and active transport processes researchgate.netresearchgate.net. Once absorbed by the roots, the distribution of PFAS within the plant is heavily dependent on their chemical structure, particularly the chain length. Long-chain PFCAs (with seven or more carbons), such as PFTrDA, are preferentially retained within the roots and show limited translocation to the stems, leaves, and fruits nih.gov. In contrast, shorter-chain PFAS are more mobile and can be distributed more readily to the above-ground parts of the plant nih.gov.

Table 2: Summary of PFAS Uptake Mechanisms in Terrestrial Plants

| Uptake Stage | Mechanism | Factors Influencing Efficiency |

| Soil to Root | Predominantly absorbed by roots from soil porewater nih.gov. | Soil properties (organic matter, pH), PFAS species, and plant species nih.gov. |

| Translocation within Plant | Transport via vascular tissues (xylem and phloem). | Chain Length: Long-chain PFCAs (like PFTrDA) are largely retained in roots, while short-chain PFCAs are more mobile nih.gov. |

| Cellular Transport | Can involve passive diffusion and active transport, possibly via protein carriers or anion channels researchgate.net. | The specific transporters involved are an area of ongoing research. |

Factors Influencing Bioaccumulation and Trophic Transfer in Environmental Food Webs

The bioaccumulation of this compound (as PFTrDA) and its movement through food webs are influenced by a combination of chemical, biological, and environmental factors.

Perfluoroalkyl Chain Length: This is one of the most critical factors. Bioaccumulation factors (BAFs) and trophic magnification factors (TMFs) generally increase with the number of carbons in the perfluoroalkyl chain nih.gov. Studies have demonstrated significant biomagnification (TMF > 1) for PFCAs with 9 to 12 carbon atoms, indicating that these substances become more concentrated at successively higher trophic levels nih.gov. This trend strongly suggests that the C13 compound, PFTrDA, also has a high potential for biomagnification.

Trophic Level: As a consequence of biomagnification, organisms at higher trophic levels, such as predatory fish, birds, and marine mammals, tend to have higher concentrations of long-chain PFAS than organisms lower in the food web uri.edunih.gov.

Organism-Specific Factors: The bioaccumulation of PFAS can vary between individual organisms due to factors such as age, sex, feeding preferences, and metabolic rates nih.gov. The specific diet of an organism is a major determinant of its PFAS burden researchgate.net.

Environmental Conditions: The surrounding environmental conditions, including water chemistry (e.g., pH) and temperature, can also play a role in modulating the accumulation of PFAS across different trophic levels researchgate.net.

Table 3: Trophic Magnification Factors (TMFs) for Selected Long-Chain PFCAs in a Freshwater Food Web

| Compound | Carbon Chain Length | Trophic Magnification Factor (TMF) | Implication |

| Perfluorononanoic acid (PFNA) | C9 | 2.1 - 3.7 | Significant biomagnification |

| Perfluorodecanoic acid (PFDA) | C10 | 2.1 - 3.7 | Significant biomagnification |

| Perfluoroundecanoic acid (PFUnDA) | C11 | 2.1 - 3.7 | Significant biomagnification |

| Perfluorododecanoic acid (PFDoDA) | C12 | 2.1 - 3.7 | Significant biomagnification |

| Data derived from a study on a eutrophic freshwater food web nih.gov. TMFs greater than 1 indicate that the compound biomagnifies. |

Role in Biogeochemical Cycles

Interactions of Perfluorinated Compounds with Global Carbon Cycling

The global carbon cycle, particularly the oceanic carbon sink, is vulnerable to disruption by PFAS. These compounds can reduce the amount of biogenic and total dissolved carbon in aquatic systems, which can, in turn, affect microbial communities and nutrient cycling. nih.gov A primary mechanism for this disruption is the adverse effect of PFAS on phytoplankton, the microscopic marine algae responsible for a significant portion of the Earth's photosynthesis.

Research has shown that certain PFAS can inhibit the growth of algae and negatively affect their photosynthetic activity. fudan.edu.cn For example, studies on the green algae Chlorella pyrenoidosa demonstrated that both perfluorooctanoic acid (PFOA) and its replacement, GenX, inhibited algal growth after several days of exposure. fudan.edu.cn Further investigation revealed that these compounds caused the downregulation of most genes related to photosynthetic metabolism in the algae. fudan.edu.cn By impairing the growth and function of these primary producers, PFAS can diminish the ocean's capacity to absorb atmospheric carbon dioxide, potentially impacting global climate patterns. researchgate.net

| PFAS Compound | Organism | Observed Effect | Source |

|---|---|---|---|

| PFOA & GenX | Chlorella pyrenoidosa (Green Algae) | Inhibited growth and negatively affected chlorophyll (B73375) content and photosynthetic activity. Down-regulated genes related to photosynthetic metabolism. | fudan.edu.cn |

| PFOS | Scenedesmus obliquus (Green Algae) | Inhibited growth rate in a dose-dependent fashion. | nih.gov |

| PFOA | Scenedesmus obliquus (Green Algae) | Affected photosynthesis by decreasing chlorophyll content. | nih.gov |

| PFOS | Aquatic Species | Causes damage to photosynthesis, alters pigment concentrations, and impairs growth. | researchgate.net |

Influence on Nitrogen Cycling Processes in Aquatic and Terrestrial Systems

PFAS contamination can significantly alter the microbial processes that drive the nitrogen cycle, including nitrification, denitrification, and nitrogen fixation. These processes are critical for converting nitrogen into forms that are usable by plants and other organisms. Studies have demonstrated that PFAS exposure impacts the abundance of key functional genes responsible for these transformations in both soil and rhizosphere environments. nih.govosti.gov

In soil-microbe-soybean systems, exposure to PFOA, perfluorooctane (B1214571) sulfonate (PFOS), and mixtures of PFAS resulted in a significant reduction in the abundance of crucial nitrification and denitrification genes. nih.govosti.gov Similarly, other studies have shown that ether-PFAS alternatives can decrease the abundance of the amoA gene in ammonia-oxidizing archaea, a key player in the nitrification process. nih.govresearchgate.net Interestingly, one study found that a PFAS mixture at a high concentration led to the overexpression of the nifH gene, which is involved in nitrogen fixation in soybean nodules, indicating the complex and sometimes contradictory effects of these compounds. nih.govosti.gov

| PFAS Treatment | Nitrogen Cycle Process | Functional Gene | Organism/System | Observed Effect in Bulk Soil | Source |

|---|---|---|---|---|---|

| PFOA, PFOS, & PFAS Mixture | Nitrification | AOA amoA (Archaea) | Soil-Soybean System | Significantly reduced abundance | nih.govosti.gov |

| PFOA, PFOS, & PFAS Mixture | Nitrification | AOB amoA (Bacteria) | Soil-Soybean System | Significantly reduced abundance | nih.govosti.gov |

| Ether-PFAS (GenX, ADONA, F-53B) | Nitrification | AOA amoA (Archaea) | Soil-Plant System | Significantly decreased abundance | researchgate.net |

| PFOA, PFOS, & PFAS Mixture | Denitrification | nirK | Soil-Soybean System | Significantly reduced abundance | nih.govosti.gov |

| PFAS Mixture (100 µg/kg) | Nitrogen Fixation | nifH | Soybean Nodules | Overexpressed | nih.govosti.gov |

Potential Impacts on Phosphorus and Sulfur Biogeochemistry and Microbial Mediated Transformations

Direct research on the impact of most PFAS, including long-chain PFCAs, on the phosphorus and sulfur cycles is less extensive than for carbon and nitrogen. However, given that these cycles are heavily mediated by microbial activity, the known disruptive effects of PFAS on microbial communities suggest a high potential for indirect impacts. nih.gov The alteration of soil and sediment microbial population structures could logically affect the organisms responsible for phosphorus and sulfur transformations. nih.gov

Some evidence points to more direct interactions. For instance, one review noted the possibility of PFOS desulfurization, which would represent a direct link with the sulfur biogeochemistry of the ocean, though the mechanisms and extent of this process are not well-defined. The cycling of both sulfur and phosphorus is also intrinsically linked to the water cycle, which is a primary transport pathway for PFAS. environment.govt.nz The movement of water is critical for leaching these elements into rivers, lakes, and oceans, and the presence of persistent PFAS within this medium represents a continuous potential stressor on the organisms that mediate their biogeochemical pathways. Further research is required to fully understand the specific interactions between compounds like methyl perfluorotridecanoate and these essential nutrient cycles.

Considerations for Other Elemental Biogeochemical Cycles and Their Perturbation

The primary way in which PFAS perturb all elemental biogeochemical cycles is through their interaction with the global water cycle. nih.govenvironment.govt.nz Due to their persistence and, for many, their solubility in water, PFAS are transported over vast distances, from industrial sites to remote regions like the Arctic. canada.ca This widespread contamination of the hydrosphere means that PFAS are introduced into nearly every ecosystem, where they can interact with other elemental cycles.

The movement of PFAS through soil is controlled by complex interactions with soil properties. The mobility of short-chain PFAS is often controlled by sorption to minerals like aluminum-oxide, while the movement of long-chain PFAS, which would include perfluorotridecanoic acid (the parent acid of this compound), is more controlled by interactions with organic matter. researchgate.net By binding to soil components, PFAS can alter the chemical environment and potentially affect the mobility and bioavailability of essential mineral elements. Their extreme stability means that this perturbation is not transient but represents a long-term alteration to the environmental compartments they inhabit. canada.ca

Advanced Analytical Methodologies for Detection and Quantification

Sample Collection and Preparation Techniques for Diverse Environmental Matrices

Effective sample collection and preparation are foundational to reliable analysis, aiming to isolate and concentrate methyl perfluorotridecanoate from matrices such as water, soil, sediment, and biota while minimizing contamination and analyte loss. organomation.comnih.gov

The choice of extraction method is dictated by the sample matrix and the physicochemical properties of this compound. Several techniques are commonly employed for per- and polyfluoroalkyl substances (PFAS), which are applicable to perfluorinated esters.

Solid-Phase Extraction (SPE): This is the most prevalent technique for aqueous samples. mdpi.com It involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analyte. chromatographyonline.com For PFAS, weak anion exchange (WAX) and hydrophilic-lipophilic balanced (HLB) sorbents are frequently used. mdpi.comnih.gov The analyte is later eluted with a small volume of organic solvent, effectively concentrating it and cleaning it up from matrix components. chromatographyonline.com Automation of SPE can enhance reproducibility and sample throughput. selectscience.netyoutube.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. While it has been used for PFAS analysis, challenges such as emulsion formation can occur. dspsystems.eumdpi.com A variation, membrane-assisted liquid-liquid extraction (perstraction), can mitigate these issues by using a membrane to separate the aqueous and solvent phases. mdpi.com Dispersed liquid-liquid extraction has also been applied to complex matrices like cosmetics. researchgate.net

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE is an automated technique for solid and semi-solid samples that uses solvents at elevated temperatures and pressures. researchgate.netnelac-institute.org These conditions increase extraction efficiency, reduce solvent consumption, and shorten extraction times compared to traditional methods like Soxhlet. researchgate.netamazonaws.com It has proven effective for extracting a wide range of PFAS from matrices like fish tissue and soil. fms-inc.comresearchgate.net

Soxhlet Extraction: A classical technique for extracting compounds from solid materials, Soxhlet extraction involves the repeated washing of the sample with a distilled solvent. diva-portal.org While effective, it is time-consuming and requires large volumes of solvent. nelac-institute.orgresearchgate.net It has been used for extracting PFAS from various solid samples, including air sampling materials. diva-portal.org

Table 1: Comparison of Matrix-Specific Extraction Methods for Perfluorinated Esters

| Extraction Method | Typical Matrices | Advantages | Disadvantages |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Water, Plasma, Beverages | High enrichment factor, good cleanup, amenable to automation. researchgate.netselectscience.net | Can be affected by particulates, potential for sorbent-related contamination. youtube.com |

| Liquid-Liquid Extraction (LLE) | Water, Serum | Simple, low cost. nih.gov | Labor-intensive, large solvent volumes, potential for emulsion formation. dspsystems.eumdpi.com |

| Pressurized Liquid Extraction (PLE) | Soil, Sediment, Tissue, Food | Fast, automated, low solvent use, high efficiency. researchgate.netamazonaws.com | High initial equipment cost. researchgate.net |

| Soxhlet Extraction | Soil, Sediment, Air Samplers | Exhaustive extraction, well-established. diva-portal.org | Slow, requires large solvent volumes, potential for thermal degradation of analytes. nelac-institute.org |

Following extraction, cleanup steps are often necessary to remove co-extracted matrix components that can interfere with instrumental analysis, a phenomenon known as the matrix effect. nih.govresearchgate.net Dispersive solid-phase extraction (dSPE) is a common cleanup technique where a sorbent is added directly to the sample extract. nih.gov For PFAS analysis, graphitized carbon black (GCB) is frequently used to remove pigments and other interferences, though it can retain some long-chain PFAS. chromatographyonline.comsepscience.com Combining different SPE sorbents, such as WAX and GCB, in a single cartridge can provide comprehensive cleanup for complex matrices like wastewater and soil. sepscience.comhpst.cz Care must be taken to avoid contamination from laboratory equipment, as PFAS are ubiquitous in many materials. organomation.com

Chromatographic and Spectrometric Techniques for this compound Analysis

The analysis of this compound is predominantly accomplished using liquid chromatography coupled with mass spectrometry, which offers the high sensitivity and selectivity required for trace-level detection.

LC-MS/MS is the reference method for the quantitative analysis of most PFAS compounds. nih.gov The technique combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.

Method development involves optimizing several key parameters:

Chromatographic Separation: Reversed-phase chromatography using C18 columns is typical for separating PFAS. restek.com A gradient elution with a mobile phase consisting of methanol (B129727) or acetonitrile (B52724) and water, often with additives like ammonium (B1175870) acetate (B1210297), is used to achieve separation of various PFAS congeners. dtic.mil To prevent background contamination from the LC system itself, a delay column can be installed before the injector.

Mass Spectrometry Detection: Analysis is typically performed using an electrospray ionization (ESI) source in negative ion mode. researchgate.net For quantification, the mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion for this compound is selected and fragmented, and a resulting characteristic product ion is monitored. researchgate.net This highly selective process minimizes interference and provides accurate quantification. restek.com Isotope dilution, using a stable isotope-labeled internal standard, is the preferred method for quantification to correct for matrix effects and variations in instrument response. diva-portal.org

Table 2: Illustrative LC-MS/MS Parameters for Perfluorinated Ester Analysis

| Parameter | Typical Condition |

|---|---|

| LC Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 2.7 µm) |

| Mobile Phase A | 10-20 mM Ammonium acetate in water dtic.mil |

| Mobile Phase B | Methanol or Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min dtic.mil |

| Ionization Mode | Electrospray Ionization (ESI), Negative researchgate.net |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) researchgate.net |

| Quantification | Isotope Dilution diva-portal.org |

While LC-MS/MS is ideal for targeted analysis of known compounds, high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap instruments, is a powerful tool for non-targeted and suspect screening analysis. nih.govepa.govresearchgate.net LC-HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound. chromatographyonline.com This capability is invaluable for identifying novel or unexpected perfluorinated esters and their degradation products in environmental samples. epa.gov HRMS can also effectively distinguish target analytes from co-eluting isobaric interferences (compounds with the same nominal mass but different elemental composition), thereby reducing the risk of false positives. chromatographyonline.comresearchgate.net

Method Validation and Quality Assurance/Quality Control in Perfluorinated Ester Analysis

To ensure the reliability and comparability of analytical data, methods must be rigorously validated, and stringent quality assurance/quality control (QA/QC) protocols must be implemented. ida.org Method validation demonstrates that an analytical procedure is suitable for its intended purpose.

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples or certified reference materials. nih.gov

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. researchgate.net

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected. nih.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.govnih.gov

QA/QC procedures are essential to monitor the performance of the analytical method on an ongoing basis. ida.org This includes the regular analysis of method blanks to check for contamination, laboratory control samples to monitor accuracy and precision, and matrix spikes to assess method performance in specific sample types. digitellinc.comitrcweb.org Adherence to established protocols, such as those published by the U.S. Environmental Protection Agency (EPA), provides a framework for generating high-quality, defensible data. ida.orgitrcweb.org

Table 3: Key Parameters for Method Validation in Perfluorinated Ester Analysis

| Parameter | Description | Acceptance Criteria Example |

|---|---|---|

| Linearity (R²) | Correlation coefficient of the calibration curve. | > 0.99 researchgate.net |

| Accuracy (% Recovery) | Recovery of a known amount of analyte spiked into a sample. | 70-130% nih.gov |

| Precision (% RSD) | Relative standard deviation of replicate measurements. | < 20% researchgate.net |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3. nih.gov | Method- and matrix-dependent. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10. nih.gov | Method- and matrix-dependent. |

Assessment of Analytical Performance Parameters: Recovery, Linearity, and Limits of Quantification

The validation of analytical methods is crucial to ensure the reliability of data. This involves a thorough assessment of several key performance parameters. While specific performance data for this compound is not extensively documented in publicly available literature, the typical performance for similar long-chain per- and polyfluoroalkyl substances (PFAS) analyzed by LC-MS/MS can be considered indicative.

Recovery: Method accuracy is often evaluated through recovery experiments, where a known amount of the analyte is spiked into a sample matrix and the percentage of the spiked amount that is measured is calculated. For PFAS, mean matrix spike recoveries are often expected to be within a certain range, for example, 70–130%, to be considered acceptable for environmental samples. epa.gov Factors such as the sample matrix and extraction procedure can significantly influence recovery rates.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. Calibration curves are generated using a series of standards at different concentrations. For PFAS analysis, linear calibration ranges can be extensive, for instance, from 0.25 to 4000 ng/L. nih.gov A good linear relationship, often indicated by a correlation coefficient (R²) greater than 0.99, is essential for accurate quantification. nih.gov

Limits of Quantification (LOQ): The limit of quantification is the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy. The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected. For sensitive LC-MS/MS methods, LODs and LOQs for PFAS can be in the low nanogram per liter (ng/L) or even picogram per liter (pg/L) range in water samples. nih.gov For instance, in the analysis of 42 PFAS compounds in groundwater, method quantitation limits ranged from 0.20 to 5.90 ng L-1. nih.gov

Table 1: Typical Analytical Performance Parameters for PFAS Analysis using LC-MS/MS

| Parameter | Typical Range/Value | Description |

| Recovery | 70-130% | The percentage of a known amount of analyte recovered from a spiked sample matrix. |

| Linearity (R²) | > 0.99 | The correlation coefficient of the calibration curve, indicating the linearity of the method. |

| Limit of Detection (LOD) | 0.001 - 0.620 ng/L | The lowest concentration of an analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.002 - 2.065 ng/L | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. |

Note: The values in this table are illustrative and based on general PFAS analysis; specific values for this compound may vary.

Application of Isotopically Labeled Internal Standards and Surrogate Standards for Matrix Effect Compensation

A significant challenge in the analysis of trace contaminants in complex matrices using LC-MS/MS is the "matrix effect," where other components in the sample can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. researchgate.netresearchgate.net To compensate for these effects and for losses during sample preparation, isotopically labeled internal standards and surrogate standards are widely used. alsglobal.comalsglobal.com

Isotopically Labeled Internal Standards (IS): The most effective way to correct for matrix effects and procedural losses is through isotope dilution, where a stable, isotopically labeled analog of the target analyte (e.g., containing ¹³C or ²H) is added to the sample at the beginning of the analytical process. alsglobal.com These labeled standards behave almost identically to their native counterparts throughout extraction, cleanup, and instrumental analysis. alsglobal.com Because they can be distinguished from the native compounds by their mass in the mass spectrometer, any loss or signal alteration experienced by the labeled standard is assumed to be the same for the native analyte, allowing for accurate correction of the final concentration. epa.govalsglobal.com For a comprehensive analysis of multiple PFAS, a corresponding isotopically labeled internal standard for each target analyte is ideal. epa.gov

Table 2: Role of Standards in Matrix Effect Compensation

| Standard Type | Purpose | How it Works |

| Isotopically Labeled Internal Standard | Quantification and correction for matrix effects and recovery losses. | An isotopically labeled analog of the analyte is added to the sample and its signal is used to normalize the signal of the native analyte. |

| Surrogate Standard | Monitor overall method performance and indicate potential analytical bias. | A labeled compound structurally similar to the analytes of interest is added to the sample to assess recovery and matrix effects for a class of compounds. |

Computational Modeling and Simulation Studies

Application of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models for Methyl perfluorotridecanoate and Related Compounds

QSAR/QSPR models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties, environmental fate, or biological activity. promisces.eursc.org These predictive models are valuable for screening large numbers of chemicals and prioritizing them for further testing, especially for emerging contaminants where experimental data is scarce. acs.orgresearchgate.netnih.gov For per- and polyfluoroalkyl substances (PFAS), including esters like this compound, QSAR/QSPR can provide crucial insights into their environmental persistence and behavior. promisces.eu

Predicting the environmental fate of perfluorinated esters is a significant challenge due to their high persistence. acs.org QSAR/QSPR models offer a viable approach to estimate key environmental parameters such as degradation rates, partitioning coefficients, and bioconcentration factors. promisces.eunih.gov

Models for predicting the hydrolysis rates of perfluorinated alkyl esters have been developed and assessed. acs.org These models often use chemical descriptors, such as site-specific ionization constants (pKa), to estimate hydrolysis half-lives. acs.org However, the accuracy of these predictions is highly dependent on the quality of the calculated descriptors, and obtaining accurate pKa values for these unique compounds remains a challenge. acs.org For instance, some QSAR models can predict hydrolysis half-lives for fluorotelomer polymers that are orders of magnitude different from experimental observations, highlighting the complexities in modeling these substances. acs.org

Various kinetic models are used to describe the degradation process, including the Single First-Order (SFO), Double First-Order in Parallel (DFOP), and Indeterminate Order Rate Equation (IORE) models. epa.gov The selection of the appropriate model is crucial for accurately estimating environmental persistence. The table below illustrates common degradation kinetic models.

Table 1: Common Degradation Kinetic Models

| Model Name | Description |

|---|---|

| Single First-Order (SFO) | Assumes the degradation rate is directly proportional to the concentration of the compound. |

| Double First-Order in Parallel (DFOP) | Models degradation as two parallel first-order reactions, often representing degradation in different environmental compartments or by different mechanisms. epa.gov |

| Indeterminate Order Rate Equation (IORE) | A more flexible model where the reaction order is an adjustable parameter, useful when the degradation mechanism is not well-defined. epa.gov |

A UV-sulfite kinetic model has been developed to predict the degradation of short-chain perfluoroalkyl acids (PFAAs) by incorporating data on hydrated electron photogeneration and reactivity. nih.gov This model accurately predicts decay profiles and allows for the estimation of bimolecular rate constants for longer-chain PFAAs whose water solubility limits experimental measurement. nih.gov

The structure of a perfluorinated ester plays a critical role in its susceptibility to degradation. The ester functional group is a potential site for initial breakdown, typically through hydrolysis, which would transform this compound into perfluorotridecanoic acid and methanol (B129727). acs.orgscholaris.ca However, the perfluoroalkyl chain, in this case, C12F25, is exceptionally resistant to further degradation. nih.gov

Key structural features influencing degradability include:

Perfluoroalkyl Chain Length: Longer-chain perfluorinated compounds tend to have different physical properties and sorption behaviors compared to their shorter-chain counterparts, which can affect their bioavailability and interaction with degradation agents. researchgate.netdiva-portal.org

Functional Group: The ester group is more susceptible to hydrolysis than the carbon-fluorine bonds of the alkyl chain. acs.orgscholaris.ca The presence of a perfluorinated α-carbon next to the carboxyl ester function may weaken the ester bond, influencing hydrolysis rates. acs.org

Branching: The degree of branching in the alkyl chain can also impact degradation rates. acs.org

Studies on related PFAS have shown that compounds with longer carbon chains (C8) are generally more toxic than those with shorter chains (C4), and those with a sulfonate group have a greater toxic potential than those with a carboxyl group of the same chain length. researchgate.net While this compound is an ester, its degradation product, perfluorotridecanoic acid, would follow similar structure-activity trends.

Molecular Dynamics Simulations to Elucidate Environmental Interactions

Molecular dynamics (MD) simulations provide a molecular-level view of how compounds like this compound interact with their environment. diva-portal.orgrsc.org By simulating the movements and interactions of atoms and molecules over time, MD can reveal mechanisms of sorption, interfacial behavior, and transformation that are difficult to observe experimentally. acs.orgnih.gov

This compound, like other PFAS, is amphiphilic, meaning it has both water-repelling (the perfluorinated tail) and water-attracting (the ester headgroup) parts. This property causes it to accumulate at interfaces, such as the boundary between water and air, or water and sediment particles. acs.orgnih.gov

MD simulations have been used to study the behavior of PFAS at various interfaces:

Air-Water Interface: Simulations show that PFAS molecules form ordered layers at the air-water interface, driven by interactions between their perfluoroalkyl chains and charged head groups. acs.org This accumulation is a key factor in their environmental transport and the effectiveness of certain remediation technologies. acs.org

Solid-Liquid Interface: The interaction of PFAS with mineral surfaces, like clays, is crucial for understanding their mobility in soils and sediments. digitellinc.comnsf.gov MD simulations of PFAS on clay surfaces reveal that adsorption is favorable on the hydrophobic parts of the surface, with the fluorinated chain lying flat. nsf.gov The presence of certain cations, like Ca2+, can enhance this adsorption. nsf.govnih.gov

The table below summarizes findings from MD simulations on the interfacial behavior of related PFAS.

Table 2: Summary of MD Simulation Findings on PFAS Interfacial Behavior

| Interface | Key Findings | Citations |

|---|---|---|

| Air-Water | PFAS molecules accumulate and form ordered structures, influencing their fate and transport. | acs.org |

| Water-Graphene | Adsorption behavior is influenced by pH and the PFAS headgroup, with lower pH leading to greater adsorption. | rsc.org |

| Water-Clay (Smectite) | Adsorption is driven by favorable entropic contributions on hydrophobic surface domains. Cations can create stabilizing bridges between PFAS and the surface. | nsf.gov |

| Water-Rutile (TiO2) | At low concentrations, PFAS form a monolayer. At higher concentrations, they can form complex multi-layered structures. | nih.gov |

Advanced Computational Chemistry Approaches for Reaction Pathway Prediction

Advanced computational chemistry methods, particularly those based on quantum mechanics, are used to predict the most likely pathways for chemical reactions. rsc.org These methods calculate the energies of reactants, products, and transition states to determine the feasibility and kinetics of a proposed degradation mechanism. mdpi.comfrontiersin.org

Density Functional Theory (DFT) is a widely used quantum chemical method for these predictions. frontiersin.orggdut.edu.cnfrontiersin.org For a compound like this compound, DFT could be used to:

Predict Hydrolysis Pathways: Calculate the activation energy barrier for the acid-catalyzed and base-catalyzed hydrolysis of the ester bond.

Investigate Reductive Defluorination: Model the reaction of the perfluorinated chain with reducing agents like hydrated electrons. DFT calculations have shown that for PFOA, the addition of an electron leads to the spontaneous stretching and cleavage of C-F bonds, particularly at the α-carbon position. gdut.edu.cnacs.org

Determine Bond Dissociation Energies (BDE): High-level computational studies can calculate the energy required to break specific bonds in the molecule. nsf.gov For related perfluoroalkyl carboxylic acids (PFCAs), C-C bonds are generally weaker than C-F bonds, suggesting that initial degradation at high temperatures involves the breaking of the carbon chain. nsf.gov

DFT calculations provide detailed mechanistic insights that complement experimental studies and help to build a more complete picture of the environmental fate of perfluorinated compounds. frontiersin.orgfrontiersin.orgacs.org

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| Perfluorotridecanoic acid | |

| Perfluorooctanoic acid | PFOA |

| Perfluorooctane (B1214571) sulfonate | PFOS |

| Perfluorobutane sulfonate | PFBS |

| Perfluorobutanoic acid | PFBA |

| Perfluoroheptanoic acid | PFHpA |

| Perfluorododecanoic acid | PFDoA |

| Perfluorodecanoic acid | PFDA |

| Perfluorononanoic acid | PFNA |

| Perfluorohexanoic acid | PFHxA |

| Fluorotelomer alcohols | FTOHs |

| Polytetrafluoroethylene | PTFE |

Density Functional Theory (DFT) for Mechanistic Insights into Transformation Processes

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed to understand the mechanisms of chemical reactions and transformations at a molecular level. For per- and polyfluoroalkyl substances (PFAS), DFT calculations can elucidate reaction pathways, determine activation energies, and predict the stability of various isomers and transformation products. researchgate.net

While specific DFT studies on this compound are not prevalent in publicly accessible literature, the methodology has been extensively applied to similar long-chain PFAS, such as perfluorooctane sulfonate (PFOS). These studies serve as a proxy for understanding the types of mechanistic insights that can be gained for this compound. For instance, DFT calculations have been used to study the structural, electronic, and thermodynamic properties of linear and branched PFOS isomers. researchgate.net Such studies can determine the relative stability of different molecular forms by calculating their Gibbs free energy. researchgate.net This information is crucial for predicting which isomers are more likely to persist or form in the environment.

DFT simulations are also used to explore potential transformation pathways, such as oxidation by hydroxyl radicals or direct electron transfer. acs.org By comparing the calculated activation energies for different reaction mechanisms, researchers can identify the most probable rate-limiting steps in the degradation process. acs.org For example, in silico investigations using DFT have been performed to understand the biotransformation of PFOS precursors catalyzed by cytochrome P450 enzymes. epa.gov These studies reveal feasible reaction energy barriers for processes like hydroxylation, providing a molecular-level explanation for metabolic pathways observed in vivo and in vitro. epa.gov

Table 1: Example of DFT-Calculated Properties for PFOS Isomers (Note: This table is illustrative of DFT applications to long-chain PFAS, based on findings for PFOS.)

| Property | Functional/Basis Set | Finding | Citation |

| Molecular Geometry | B3LYP/6-31++G(d,p) | Optimized structures show wider C-C-C angles (~115°) in linear PFOS compared to branched isomers. | researchgate.net |

| Electronic Properties | B3LYP/6-31++G(d,p) | The Lowest Unoccupied Molecular Orbital (LUMO) is diffused along the entire fluoro-carbon chain in linear PFOS but is localized near the ternary carbon in certain branched isomers, suggesting higher reactivity for the latter. | researchgate.net |

| Thermodynamic Stability | B3LYP/6-31++G(d,p) | Gibbs free energy calculations indicated that linear PFOS and certain terminal branched isomers (1-CF₃- and 6-CF₃-PFOS) are the most thermodynamically favorable structures. | researchgate.net |

| Reaction Mechanism | DFT Simulations | For PFOS oxidation, direct electron transfer was identified as the most likely rate-limiting step by comparing calculated activation energies with experimental data. | acs.org |

Computational Tools for Predicting Biodegradation Products (e.g., CATABOL)

Predicting the biodegradation pathways and products of complex organic molecules is a significant challenge. Computational tools like CATABOL (CATABOLism) have been developed to simulate the microbial degradation of chemicals. nih.govoup.com CATABOL is a probabilistic expert system that uses a hierarchically ordered set of principal metabolic transformations to predict biodegradation pathways. pops.intresearchgate.net It is not based on specific experimental data for every compound but on generalized rules derived from known biotransformation reactions. oup.com

For perfluorinated chemicals, CATABOL has been used to evaluate their environmental fate, particularly for substances listed on Canada's Domestic Substances List. researchgate.netnih.gov A key finding from these simulations is that while the parent perfluorinated compounds may biodegrade to some extent, they are often transformed into smaller, highly persistent metabolites. pops.intnih.gov Specifically, many PFAS precursors are predicted to transform into more bioaccumulative and toxic products, such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonate (B1231939) (PFOS). pops.intresearchgate.net

The system works by recognizing functional groups within a molecule that are susceptible to microbial attack. Biodegradation is often restricted to the non-perfluorinated part of the molecule, as the carbon-fluorine bond is exceptionally strong and resistant to cleavage. nih.govnih.gov For a compound like this compound, CATABOL would likely predict the hydrolysis of the ester group as a primary transformation step, leading to the formation of perfluorotridecanoic acid (PFTrDA) and methanol. This resulting perfluorinated carboxylic acid would be predicted to be a persistent terminal degradation product.

Studies using CATABOL on a set of 171 perfluorinated substances found that 109 could biodegrade to form perfluorinated sulphonic acids and 61 could form perfluorinated carboxylic acids. pops.int This highlights the general trend of precursor compounds transforming into highly stable acidic end-products.

Table 2: Predicted Biodegradation Tendencies for Perfluorinated Chemicals using CATABOL

| Precursor Characteristic | Predicted Outcome | General Finding | Citation |

| General Perfluorinated Chemicals | Transformation to Persistent Metabolites | The extent of parent compound biodegradation could reach 60%, but significant quantities of persistent metabolites are formed. | researchgate.netnih.gov |

| Precursors to Carboxylic Acids | Formation of Perfluorinated Carboxylic Acids | 17% of studied compounds containing carboxylic acid groups were predicted to form PFOA as a persistent product. | nih.gov |

| Precursors to Sulphonic Acids | Formation of Perfluorinated Sulphonic Acids | 27% of studied compounds containing sulphonic acid groups were predicted to form PFOS as a persistent product. | pops.intnih.gov |

| General Trend | Increase in Toxicity | A well-defined elevation of toxicity is often observed during biodegradation, with transformation products being more toxic than the parent compound. | researchgate.net |

Multiscale Modeling Frameworks for Understanding Environmental Dynamics

The environmental behavior of contaminants like this compound is governed by processes that occur across a vast range of spatial and temporal scales. Multiscale modeling frameworks are employed to bridge these scales, integrating molecular-level details into larger, macroscopic models of environmental transport and fate. researchgate.netacs.org These frameworks cohesively combine atomistic simulations (like DFT and Molecular Dynamics) with system-level analyses to create a comprehensive predictive model. researchgate.net

At the smallest scale (nanoscale), molecular dynamics (MD) simulations provide insights into the interactions between PFAS molecules and their immediate surroundings, such as water molecules, soil organic matter, or air-water interfaces. acs.orgnih.gov This can reveal information about adsorption behavior, micelle formation, and transport through porous media. acs.org

These molecular-level parameters can then inform microscale and mesoscale models. For example, the dynamics of PFAS adsorption and transport revealed by MD can be used to parameterize computational fluid dynamics (CFD) models, which simulate fluid flow and contaminant migration on a larger scale. acs.org

At the largest scale (macroscale), models like the Community Multiscale Air Quality (CMAQ) model are used to simulate the atmospheric transport, transformation, and deposition of PFAS over regional distances. epa.govacs.org The CMAQ model has been applied to study PFAS emissions from industrial facilities, linking emissions to atmospheric concentrations and deposition rates at fine resolutions. epa.govitrcweb.org Such frameworks are critical for understanding how localized sources of PFAS can lead to widespread environmental contamination. arizona.edu By integrating data across scales, these models provide a holistic view of a compound's journey through and impact on the environment. researchgate.net

Table 3: Components of a Multiscale Modeling Framework for PFAS

| Modeling Scale | Computational Method | Focus of Investigation | Example Application | Citation |

| Nanoscale | Molecular Dynamics (MD), Density Functional Theory (DFT) | Interfacial behavior, adsorption mechanisms, reaction pathways, partitioning coefficients (LogP), bioconcentration factors (LogBCF). | Simulating PFAS accumulation at air-water interfaces or partitioning into lipid membranes. | researchgate.netacs.orgnih.gov |

| Microscale/Mesoscale | Computational Fluid Dynamics (CFD), Pore-scale models | Transport in porous media (soil, sediment), surfactant-induced flow, retention processes in the vadose zone. | Modeling the migration of PFAS from a contaminated site through soil layers toward groundwater. | acs.orgarizona.edu |

| Macroscale | Community Multiscale Air Quality (CMAQ) models, Groundwater flow models | Long-range atmospheric transport, chemical transformation in the atmosphere, deposition, distribution in groundwater aquifers. | Predicting atmospheric deposition of PFAS downwind from a manufacturing facility. | epa.govacs.orgitrcweb.org |

Knowledge Gaps and Future Research Directions

Elucidation of Comprehensive Environmental Transformation Pathways and Products for Methyl perfluorotridecanoate

A significant knowledge gap exists regarding the complete environmental transformation pathways of this compound. While it is a polyfluoroalkyl substance, which can be a precursor to persistent perfluoroalkyl acids (PFAAs), the specific reactions and resulting products are not well-documented for this particular ester. nih.govitrcweb.org

The primary abiotic transformation pathway for esters is hydrolysis, which involves the splitting of the ester bond by water, potentially catalyzed by acids or bases. libretexts.orglibretexts.org This reaction would break down this compound into perfluorotridecanoic acid (PFTrDA) and methanol (B129727). The rate of this hydrolysis is influenced by environmental factors such as pH and temperature. libretexts.orgnih.gov Studies on other fluorinated esters have shown that the presence of fluorine atoms can significantly impact hydrolysis rates. nih.gov

Beyond simple hydrolysis, the potential for other abiotic and biotic transformation processes remains largely unexplored. itrcweb.org For instance, many polyfluoroalkyl substances undergo biotransformation in the environment, mediated by microorganisms. nih.govdiva-portal.orgresearchgate.net These processes can involve complex pathways, including oxidation and dealkylation, before the formation of terminal PFAAs. researchgate.net For this compound, it is critical to identify the intermediate transformation products, as these may have their own unique toxicological and transport properties. Research is needed to determine if pathways other than hydrolysis, such as those observed for fluorotelomer alcohols and polyfluoroalkyl phosphates, are relevant for perfluorinated esters. researchgate.netacs.org

Advancements in Non-Targeted and Broad-Spectrum Analytical Methods for Full Characterization

The limitations of targeted analytical methods, which only look for a predefined list of compounds, are a significant hurdle in understanding the full picture of PFAS contamination. nih.govchromatographyonline.com For a compound like this compound and its potential transformation products, non-targeted and broad-spectrum analytical methods are essential for a complete characterization.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) or gas chromatography (GC) is a powerful tool for non-targeted analysis. lcms.czresearchgate.net These techniques allow for the identification of unknown or unexpected PFAS by analyzing the full mass spectrum of a sample. However, the ionization efficiency of different PFAS can vary, and some compounds, like neutral esters, may be difficult to detect with standard electrospray ionization (ESI) methods. chromatographyonline.comnih.gov

Recent advancements, such as the use of inductively coupled plasma mass spectrometry (ICP-MS) for fluorine-specific detection, offer a way to identify all fluorinated compounds in a sample, regardless of their ability to be ionized by ESI. nih.gov This can help to uncover previously unidentified transformation products of this compound. Further development and wider application of such broad-spectrum methods are needed to close the analytical gap. ca.gov

Below is a table summarizing some analytical techniques applicable to PFAS analysis:

Interactive Data Table: Analytical Techniques for PFAS| Analytical Technique | Abbreviation | Principle | Application to this compound |

|---|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Separates compounds based on their affinity for a stationary phase and detects them based on their mass-to-charge ratio. | Can be used for targeted analysis of this compound and its expected degradation product, PFTrDA, with high sensitivity and selectivity. researchgate.net |

| Gas Chromatography-Mass Spectrometry | GC-MS | Separates volatile compounds based on their boiling point and detects them by mass. | Potentially applicable for the analysis of the more volatile this compound, but thermal degradation in the injector could be a concern. |

| High-Resolution Mass Spectrometry | HRMS | Measures mass with high accuracy, allowing for the determination of elemental composition and identification of unknown compounds. | Enables non-targeted screening for this compound and its unknown transformation products. lcms.cz |

| Inductively Coupled Plasma Mass Spectrometry | ICP-MS | Detects elements based on their atomic mass. Can be coupled with HPLC for fluorine-specific detection of all fluorinated compounds. | Can detect and quantify the total organic fluorine content, including non-ionizable compounds like this compound. nih.gov |

Integration of Experimental and Computational Approaches for Enhanced Predictive Modeling of Environmental Fate

In the absence of extensive experimental data for every PFAS, computational models are invaluable tools for predicting their environmental fate and transport. acs.orgnih.gov Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models correlate the chemical structure of a compound with its physical-chemical properties and biological activity, respectively. europa.eutandfonline.com

For this compound, QSAR models could be used to estimate properties like its octanol-water partition coefficient, water solubility, and potential for bioaccumulation. nih.gov However, the accuracy of these models depends on the quality and diversity of the training data. Many existing models are trained primarily on non-fluorinated compounds or a limited set of legacy PFAS, which may limit their predictive power for a long-chain perfluorinated ester. acs.org

Future research should focus on developing and validating QSAR models specifically for perfluorinated compounds, including esters. acs.orgnih.gov This will require generating more high-quality experimental data for a wider range of PFAS to serve as training data. Integrating experimental data with advanced computational techniques like Density Functional Theory (DFT), which can provide insights into chemical reactivity and degradation mechanisms at a molecular level, will lead to more robust and accurate predictive models. acs.org

Global Monitoring and Mass Balance Studies for this compound in Diverse Ecosystems

There is a critical lack of global monitoring data for this compound in various environmental compartments, including air, water, soil, sediment, and biota. acs.orgnih.govdiva-portal.org While studies have reported the presence of its potential degradation product, perfluorotridecanoate (PFTrDA), in some wildlife, the direct measurement of the parent ester is rare. researchgate.net

Mass balance studies are essential for understanding the sources, transport, and fate of contaminants on a larger scale. nih.govdiva-portal.orgacs.orgrsc.orgau.dk Such studies for this compound would require comprehensive measurements of its concentrations in various environmental media and waste streams, as well as an understanding of its transformation and degradation rates. The ubiquitous presence of other polyfluoroalkyl substances, like polyfluoroalkyl phosphate (B84403) esters (PAPs), in indoor dust and their potential to act as sources of PFAAs highlights the importance of investigating similar pathways for perfluorinated esters. acs.orgnih.govdiva-portal.org

Establishing a global monitoring network and conducting mass balance studies for this compound and other perfluorinated esters would provide crucial information on their environmental prevalence, persistence, and potential for long-range transport. nih.gov This data is vital for assessing the exposure risks to both humans and wildlife. researchgate.net

Interdisciplinary Research Needs in Perfluorinated Compound Environmental Science

Addressing the complex challenges posed by this compound and other PFAS requires a highly interdisciplinary research approach. The knowledge gaps outlined above cannot be filled by a single scientific discipline.

Collaboration between environmental chemists, toxicologists, microbiologists, analytical chemists, and modelers is essential. For example, understanding the biotransformation of this compound requires the expertise of both microbiologists to isolate and characterize relevant microorganisms and analytical chemists to identify novel metabolites. Similarly, developing predictive fate models necessitates a close collaboration between experimental scientists who generate the necessary input data and computational scientists who build and validate the models.